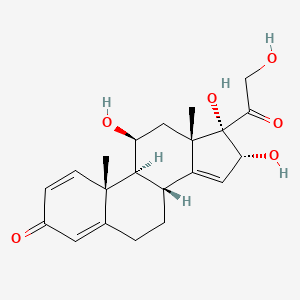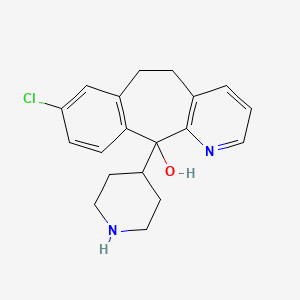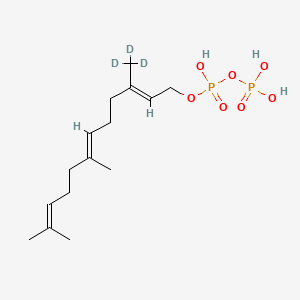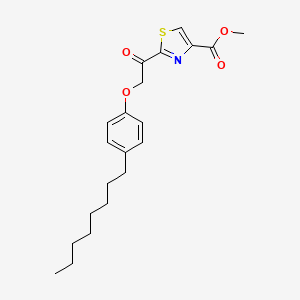
1,1-Dimethyl 1-phenyl methanetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl 1-phenyl methanetricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of tartronic acids and is known for its role as an intermediate in various chemical syntheses. This compound is characterized by its white solid appearance and its solubility in solvents like dichloromethane and ethyl acetate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl 1-phenyl methanetricarboxylate can be synthesized through the esterification of 1,1-dimethylmethanetricarboxylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl 1-phenyl methanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mesoxalic acid, a type of hydroxydicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Mesoxalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl 1-phenyl methanetricarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl 1-phenyl methanetricarboxylate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of mesoxalic acid. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions. The phenyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-Hydroxymalonate: Another derivative of tartronic acids used in chemical synthesis.
Mesoxalic Acid: A product of the oxidation of 1,1-Dimethyl 1-phenyl methanetricarboxylate.
Tartronic Acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the synthesis of other compounds highlights its versatility and importance in organic chemistry.
Propriétés
Formule moléculaire |
C12H12O6 |
|---|---|
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
dimethyl phenyl methanetricarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)9(11(14)17-2)12(15)18-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clé InChI |
NVMWZSWGJNKAJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)C(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
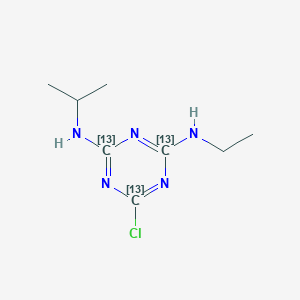
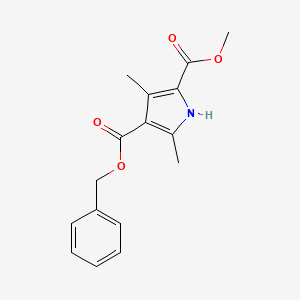
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)

![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
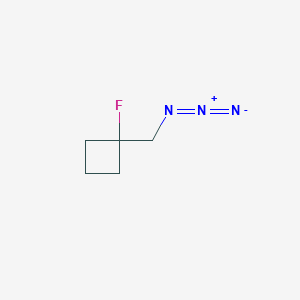
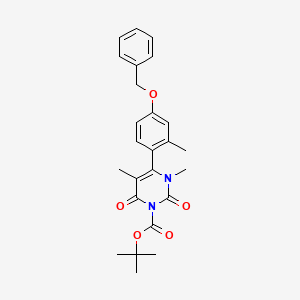
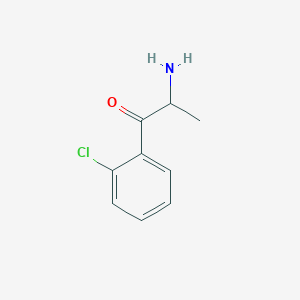
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
